![molecular formula C9H7BrN2O2 B567539 Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1234616-08-0](/img/structure/B567539.png)

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

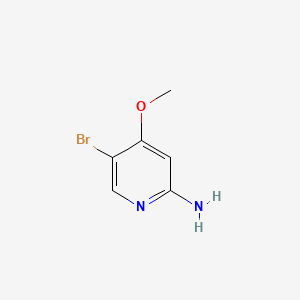

“Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H7BrN2O2 . The InChI code for this compound is 1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 255.07 . The compound should be stored in a sealed container at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

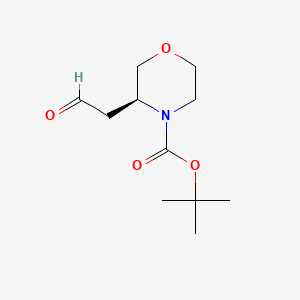

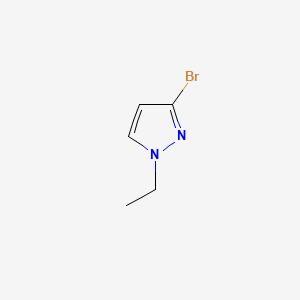

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is primarily used in the synthesis of various heterocyclic compounds. For instance, derivatives of imidazo[1,2-a]pyridine were synthesized by reacting 4-aminopyrimidines with methyl ketones and bromine, forming 8-bromoimidazo[1,2-c]pyrimidines, showcasing its utility in complex chemical reactions (Rogul'chenko et al., 1975).

Pharmaceutical Applications

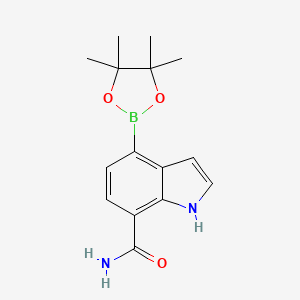

In the pharmaceutical domain, the compound is instrumental in API-based synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. A study highlighted the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating the compound's significance in developing potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Catalysis

This compound also finds relevance in catalytic processes. For example, in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, 3-aminoimidazo[1,2-a]pyridines were synthesized efficiently. The ionic liquid facilitated the reaction and could be easily separated and reused, indicating the compound's role in sustainable chemical processes (Shaabani et al., 2006).

Novel Compound Synthesis

The compound is crucial in the synthesis of novel chemical entities. For instance, it was used in the synthesis of new tricyclic pyridinones, demonstrating its utility in producing complex molecular structures, which can be foundational for various applications in chemistry and pharmaceuticals (Castera-Ducros et al., 2006).

Safety and Hazards

“Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

It is known that the compound contains a bromine atom and an imidazo[1,2-a]pyridine ring, which may allow it to participate in various organic reactions and interact with biological molecules .

Mode of Action

The presence of the bromine atom and the imidazo[1,2-a]pyridine ring suggests that the compound could interact with biological molecules .

Pharmacokinetics

The presence of a carboxylate ester group suggests that the compound may have good solubility in aqueous solutions .

Action Environment

It is known that the compound is stable at room temperature and should be stored in a dry, dark place .

Eigenschaften

IUPAC Name |

methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHOGJZDIFHAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CN=C2C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725569 |

Source

|

| Record name | Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-08-0 |

Source

|

| Record name | Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)

![5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567461.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)